molecular formula C11H22Cl3O4P B14670592 Dipropyl 5,5,5-trichloropentyl phosphate CAS No. 36266-97-4

Dipropyl 5,5,5-trichloropentyl phosphate

Cat. No.: B14670592
CAS No.: 36266-97-4
M. Wt: 355.6 g/mol
InChI Key: NCLQMFBJKOTTGD-UHFFFAOYSA-N
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Description

Dipropyl 5,5,5-trichloropentyl phosphate is an organophosphate compound characterized by two propyl ester groups attached to a phosphate core and a pentyl chain substituted with three chlorine atoms at the terminal carbon. Its molecular formula is C11H20Cl3O4P, with a molecular weight of approximately 365.6 g/mol (inferred from structural analogs in ). Though direct synthesis data are unavailable, analogous compounds are synthesized via esterification or thiol-disulfide exchange reactions, as seen in .

This compound’s applications are inferred from related organophosphates. For example, dipropyl phosphate derivatives are utilized in silver paste compositions for electronics due to their stabilizing and photohardening properties. The chlorine substituents may further enhance flame-retardant or UV-resistant characteristics, though specific studies are lacking.

Properties

CAS No.

36266-97-4

Molecular Formula

C11H22Cl3O4P

Molecular Weight

355.6 g/mol

IUPAC Name

dipropyl 5,5,5-trichloropentyl phosphate

InChI

InChI=1S/C11H22Cl3O4P/c1-3-8-16-19(15,17-9-4-2)18-10-6-5-7-11(12,13)14/h3-10H2,1-2H3

InChI Key

NCLQMFBJKOTTGD-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OCCCCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 5,5,5-trichloropentyl phosphate typically involves the esterification of phosphoric acid with dipropyl alcohol in the presence of a chlorinated pentyl group. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, dipropyl alcohol, and 5,5,5-trichloropentanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphoric acid derivatives, dipropyl 5,5,5-trichloropentanol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Dipropyl 5,5,5-trichloropentyl phosphate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which dipropyl 5,5,5-trichloropentyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Dipropyl 5,5,5-trichloropentyl phosphate with analogous organophosphates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C11H20Cl3O4P 365.6 Phosphate ester, trichloropentyl
Diethyl 5,5,5-trichloropentyl phosphate C9H16Cl3O4P 337.5 Phosphate ester, trichloropentyl
Dipropyl phosphate C6H15O4P 182.1 Phosphate ester
Triphenyl phosphate C18H15O4P 326.3 Phosphate ester, aromatic rings

Key Observations :

  • Alkyl Chain Length: Replacing ethyl with propyl groups (as in Diethyl vs.
  • Chlorination: The trichloropentyl group distinguishes the target compound from non-halogenated analogs like dipropyl phosphate, likely enhancing environmental persistence and flame-retardant properties.
  • Aromatic vs. Aliphatic : Triphenyl phosphate’s aromatic rings confer rigidity and thermal stability, contrasting with the aliphatic trichloropentyl chain in the target compound.

Toxicity and Environmental Impact

  • This compound: No direct toxicity data exist, but chlorinated organophosphates are generally associated with neurotoxicity and environmental persistence. The propyl groups may enhance dermal absorption compared to ethyl analogs.
  • Dipropyl Ether : Causes respiratory irritation and drowsiness at high exposures, but the phosphate ester group in the target compound likely increases toxicity.
  • Triphenyl Phosphate : Documented as a reproductive toxin and endocrine disruptor, suggesting structural features (e.g., aromaticity) influence toxicity pathways.

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